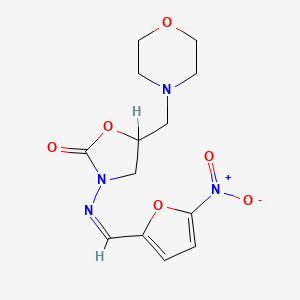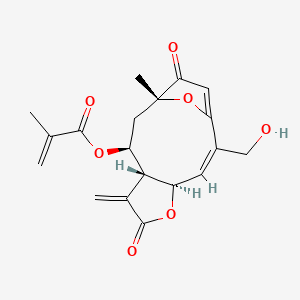
葛根素
科学研究应用
葛拉布龙具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Glabrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Glabrone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, Glabrone interacts with proteins involved in oxidative stress responses, enhancing the antioxidant capacity of cells . These interactions highlight the potential of Glabrone as a modulator of biochemical pathways.
Cellular Effects
Glabrone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Glabrone modulates the activity of key signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Furthermore, Glabrone affects gene expression by regulating the transcription of genes involved in oxidative stress and apoptosis . These cellular effects underscore the potential of Glabrone in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Glabrone involves several key interactions at the molecular level. Glabrone binds to specific biomolecules, including enzymes and receptors, modulating their activity. For instance, Glabrone has been shown to inhibit the activation of the main protease (Mpro) and the spike protein (S-protein) of SARS-CoV-2, thereby inhibiting viral replication . Additionally, Glabrone interacts with the PTEN and MAP3K8 proteins, reducing inflammation and apoptosis . These molecular interactions elucidate the mechanism by which Glabrone exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glabrone have been observed to change over time. Studies have shown that Glabrone exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to Glabrone has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . These temporal effects highlight the potential of Glabrone for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Glabrone vary with different dosages in animal models. At lower doses, Glabrone has been shown to exhibit beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, Glabrone may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Glabrone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . For instance, Glabrone modulates the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular antioxidant capacity . These interactions highlight the role of Glabrone in regulating metabolic pathways.
Transport and Distribution
Within cells and tissues, Glabrone is transported and distributed through specific transporters and binding proteins. It has been observed to interact with transporters involved in the uptake and efflux of flavonoids, influencing its localization and accumulation . Additionally, Glabrone binds to specific proteins that facilitate its transport to target sites within cells . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of Glabrone.
Subcellular Localization
Glabrone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Glabrone is mediated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for the precise regulation of its biochemical and cellular effects.
准备方法
合成路线和反应条件
葛拉布龙可以通过多种方法合成,包括使用植物葡萄糖醛酸转移酶UGT88D1 . 合成路线涉及葛拉布龙7-O-葡萄糖醛酸苷的制备,其通过核磁共振波谱鉴别 .
工业生产方法
葛拉布龙的工业生产通常涉及从甘草根中提取。 根部经过诸如烘焙、蜜烘和发酵等预处理程序,这些程序会显着改变提取物的组成 . 这些过程之后是使用超高效液相色谱联用质谱进行全面的代谢谱分析 .
化学反应分析
反应类型
葛拉布龙会发生各种化学反应,包括:
还原: 葛拉布龙的还原反应鲜有报道。
常用试剂和条件
氧化: 羟基自由基。
形成的主要产物
氧化: 各种氧化衍生物。
取代: 葛拉布龙7-O-葡萄糖醛酸苷.
相似化合物的比较
属性
IUPAC Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMVFWKLOZOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208714 | |
| Record name | Morusin hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glabrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60008-02-8 | |
| Record name | Glabrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morusin hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morusin hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLABRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glabrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | Glabrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)

![(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one](/img/structure/B1232746.png)








